Moz-IN-2

Epigenetics Histone Acetyltransferase KAT6A

Moz-IN-2 is the established negative control (IC₅₀ >125 μM) for KAT6A/B inhibitors. It ensures on-target phenotype attribution in cellular senescence and gene transcription assays. Procurement of this validated inactive analog is essential for robust, reproducible data when used alongside active inhibitors like WM-1119 or WM-8014.

Molecular Formula C17H13FN4O3S
Molecular Weight 372.4 g/mol
Cat. No. B2993368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoz-IN-2
Molecular FormulaC17H13FN4O3S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F
InChIInChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23)
InChIKeyWYMCVPPNOFFNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MOZ-IN-2 (WM-2474): Understanding Its Role as an Inactive Control for KAT6A/B Inhibition Studies


MOZ-IN-2 (also designated WM-2474, CAS 2055397-88-9) is an acylsulfonohydrazide derivative identified as an inactive analog of the potent and selective MYST family histone acetyltransferase KAT6A and KAT6B inhibitor WM-1119. Structurally, it is N′-(benzenesulfonyl)-2-fluoro-5-(pyridazin-4-yl)benzohydrazide, with a molecular weight of 372.37 g/mol. The compound's defining characteristic is its lack of significant inhibitory activity against KAT6A (IC₅₀ > 125 μM) and KAT6B (IC₅₀ > 125 μM), which establishes its primary and essential utility as a negative control for experiments involving active KAT6A/B inhibitors.

Why MOZ-IN-2 Cannot Be Substituted by Potent KAT6A Inhibitors in Control Experiments


The experimental value of MOZ-IN-2 is strictly defined by its inactivity against the KAT6A/B targets. Substituting a potent KAT6A inhibitor (e.g., WM-1119 with an IC₅₀ of 0.25 μM) or even a structurally similar but less-characterized compound would introduce active pharmacological effects, such as inducing cell cycle arrest and senescence, thereby confounding the interpretation of results. [1] The critical differentiation is its proven, quantitative lack of activity (IC₅₀ > 125 μM) in biochemical assays, which allows it to serve as a validated baseline, ensuring that any observed biological effects in a study can be reliably attributed to the active inhibitor being tested. Generic substitution with any active analog invalidates this essential control function.

Quantitative Evidence for MOZ-IN-2: A Comparative Analysis of Inactivity Against Active KAT6A/B Inhibitors


Biochemical Inactivity of MOZ-IN-2 Against KAT6A Compared to Active Inhibitor WM-1119

In direct biochemical assays, MOZ-IN-2 (WM-2474) exhibits no significant inhibition of KAT6A, with an IC₅₀ value exceeding 125 μM. This is in stark contrast to its active analog WM-1119, a potent and selective KAT6A inhibitor with an IC₅₀ of 0.25 μM. The difference of more than 500-fold in potency underscores MOZ-IN-2's essential role as a negative control.

Epigenetics Histone Acetyltransferase KAT6A

Comparative Inactivity of MOZ-IN-2 Against KAT6B vs. Active Analog WM-1119

MOZ-IN-2's inactivity extends to the closely related histone acetyltransferase KAT6B. It is reported as an inactive analog and negative control with a KAT6B IC₅₀ of >125 μM, while WM-1119 is a potent inhibitor of both KAT6A and KAT6B. This cross-target inactivity is crucial, as many KAT6A inhibitors also affect KAT6B due to high structural homology. [1]

Epigenetics Histone Acetyltransferase KAT6B

MOZ-IN-2 as a Validated Negative Control for Cell Cycle Arrest Induced by WM-1119

In cellular assays, treatment of mouse embryonic fibroblasts (MEFs) with 10 μM MOZ-IN-2 (WM-2474) does not induce cell cycle arrest, while the same concentration of the active inhibitor WM-1119 causes significant G1 phase retention. [1] Fluorescence imaging of Fucci MEFs showed no change in cell cycle distribution for WM-2474-treated cells compared to DMSO control, whereas WM-1119 induced a clear G1 arrest. [2]

Cell Cycle Senescence Oncology

Comparative Analysis of Potency: MOZ-IN-2 vs. Acylsulfonohydrazide Lead WM-8014

MOZ-IN-2 (WM-2474) is the inactive analog of the highly potent KAT6A inhibitor WM-8014 (also known as MOZ-IN-3). While WM-8014 exhibits an IC₅₀ of 0.008 μM (8 nM) against KAT6A, [1] MOZ-IN-2 shows no inhibition with an IC₅₀ > 125 μM. This >15,000-fold difference in potency between two structurally related compounds highlights the utility of MOZ-IN-2 as a matched negative control in studies using WM-8014.

Medicinal Chemistry Structure-Activity Relationship KAT6A

Inactivity of MOZ-IN-2 in Cellular Proliferation Assays Compared to WM-8014

In cell proliferation studies, the inactive compound MOZ-IN-2 (WM-2474) did not affect cell growth, confirming its lack of functional activity. This is in direct contrast to its active counterpart, WM-8014, which potently inhibits cell proliferation (IC₅₀ = 2.4 μM in Selleck's cellular assay). The inability of MOZ-IN-2 to suppress proliferation further supports its use as a baseline control in cellular models of cancer.

Cell Proliferation Cancer Biology KAT6A

Key Application Scenarios for MOZ-IN-2 in KAT6A/B-Focused Research and Drug Discovery


Validated Negative Control for WM-1119 and WM-8014 in Cellular Senescence and Cell Cycle Assays

MOZ-IN-2 is the designated and published negative control for the potent KAT6A/B inhibitors WM-1119 and WM-8014. It should be procured and used in parallel with these active compounds in cell-based assays (e.g., MEFs, cancer cell lines) to study the induction of cellular senescence and G1 cell cycle arrest. [1] By including MOZ-IN-2, researchers can confidently attribute observed phenotypes to on-target KAT6A/B inhibition rather than off-target effects or assay artifacts.

Essential Control in Epigenetic Target Validation and Mechanistic Studies

For studies using chemical probes to investigate the biological function of KAT6A and KAT6B in gene transcription, DNA damage repair, or hematopoiesis, MOZ-IN-2 is a critical reagent. Its use alongside active inhibitors allows for robust target validation by establishing a baseline where KAT6A/B catalytic activity is not perturbed. This is particularly important in experiments measuring downstream effects such as changes in histone acetylation (e.g., H3K14Ac, H3K23Ac) or gene expression profiles via RNA-seq.

Quality Control and Assay Development for KAT6A Inhibitor Screening

In the development and validation of high-throughput screening (HTS) assays or biochemical assays (e.g., AlphaScreen) for novel KAT6A inhibitors, MOZ-IN-2 serves as a key reference compound. Its well-characterized inactivity (IC₅₀ > 125 μM) provides a reliable negative control to establish the assay's dynamic range and to ensure that the signal-to-noise ratio is sufficient to detect true inhibitors. This is essential for generating high-quality, reproducible data in drug discovery campaigns.

Reference Compound for Evaluating Structure-Activity Relationships (SAR)

As a structurally defined inactive analog within the acylsulfonohydrazide chemotype, MOZ-IN-2 (WM-2474) is an invaluable tool for medicinal chemistry programs. When synthesizing and testing new analogs of WM-8014 or WM-1119, MOZ-IN-2 can be used as a benchmark for inactivity. The vast potency gap between MOZ-IN-2 (>125 μM) and WM-8014 (0.008 μM) highlights the critical structural features required for KAT6A binding and inhibition, guiding the optimization of more potent and selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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